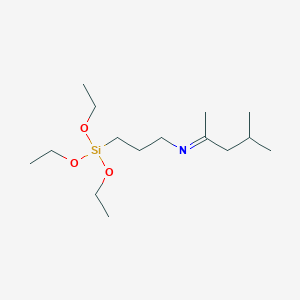
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as CMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTP is a thiol-containing amino acid derivative that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism Of Action
The mechanism of action of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is not fully understood, but it is believed to act as a GABA analog. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may enhance GABAergic neurotransmission by binding to GABA receptors, leading to the inhibition of excitatory neurotransmission. This mechanism of action may explain 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid's potential therapeutic effects in various diseases.
Biochemical And Physiological Effects
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, indicating its anti-inflammatory and anti-oxidant properties. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to increase the expression of GABA receptors, suggesting its potential to enhance GABAergic neurotransmission. These effects suggest that 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid may have therapeutic potential in various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid in lab experiments is its stability and solubility in water, making it easy to administer and study. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. One potential direction is to further investigate its therapeutic potential in various diseases, particularly neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with GABA receptors. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid are needed to determine its optimal dosage and administration route. Overall, the study of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid involves the reaction of 1H-imidazole-4-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium thiomethoxide to yield 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid. This method has been reported in several scientific studies and is considered a reliable and efficient way to synthesize 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid.
Scientific Research Applications
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
116208-78-7 |
|---|---|
Product Name |
3-((Carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3-(carboxymethylsulfanyl)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-7(12)1-6(15-3-8(13)14)5-2-9-4-10-5/h2,4,6H,1,3H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
WTABEOAFFKTPSV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
Canonical SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(=O)O |
synonyms |
3-((carboxymethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid 3-CMTHPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















